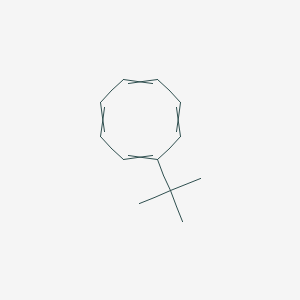
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine group, and a phenyl group. It is often used in various scientific research applications due to its versatile chemical properties.
準備方法
The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester typically involves multiple steps. One common method involves the formation of the acid chloride from 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, followed by reaction with the appropriate morpholine derivative . The reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
化学反応の分析
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or alteration of receptor signaling.
類似化合物との比較
When compared to other similar compounds, 1H-Pyrazole-3-carboxylic acid, 4-(4-morpholinyl)-1-phenyl-, ethyl ester stands out due to its unique combination of functional groups. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but differ in the substituents attached to the ring.
Morpholine derivatives: These compounds contain the morpholine group but may lack the pyrazole ring or phenyl group.
Phenyl-substituted pyrazoles: These compounds have a phenyl group attached to the pyrazole ring but may not include the morpholine group.
The uniqueness of this compound lies in its ability to combine these functional groups into a single molecule, providing a versatile platform for various chemical and biological applications.
特性
CAS番号 |
61323-09-9 |
|---|---|
分子式 |
C16H19N3O3 |
分子量 |
301.34 g/mol |
IUPAC名 |
ethyl 4-morpholin-4-yl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C16H19N3O3/c1-2-22-16(20)15-14(18-8-10-21-11-9-18)12-19(17-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChIキー |
MBUAFLFXDYFMGR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
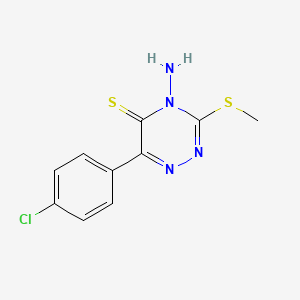

![Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide](/img/structure/B14589652.png)
![3-[Ethenyl(methyl)(4-methylphenyl)silyl]prop-2-yn-1-ol](/img/structure/B14589663.png)
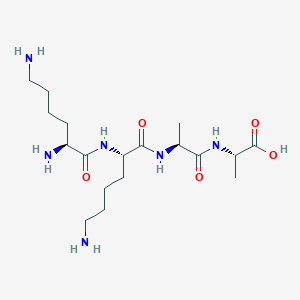
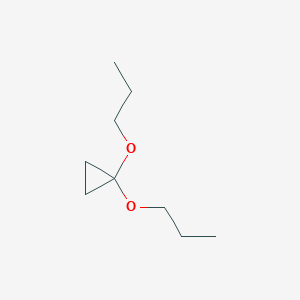
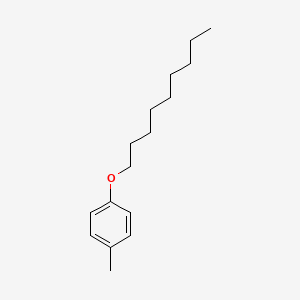
![N-[5-(Hydroxymethyl)-4-methyl-3-oxo-3,4-dihydropyrazin-2-yl]urea](/img/structure/B14589680.png)
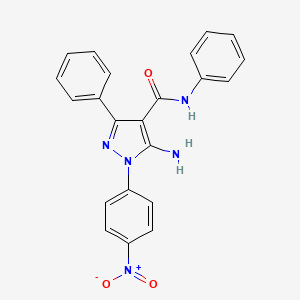
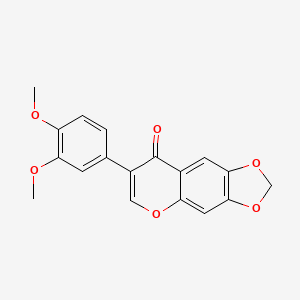
propanedioate](/img/structure/B14589698.png)
![2,2'-{1,4-Phenylenebis[methyl(phenyl)silanediyl]}di(prop-2-en-1-ol)](/img/structure/B14589708.png)
